

Application Notes and Protocols: Antimicrobial Activity of 8-Methylquinolin-2-amine Derivatives

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Compound of Interest

Compound Name: **8-Methylquinolin-2-amine**

Cat. No.: **B1336413**

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This document provides a comprehensive overview of the antimicrobial activities of **8-methylquinolin-2-amine** derivatives and related quinoline compounds. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and diagrams illustrating key experimental workflows.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various quinoline derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |
|--|---------------------------------------|-------------|---------------------|
| Quinolone coupled hybrid 5d | S. aureus (G+) | 0.125 - 8 | [1] |
| Quinolone coupled hybrid 5d | E. coli (G-) | 0.125 - 8 | [1] |
| Quinolone coupled hybrid 5d | P. aeruginosa (G-) | 0.125 - 8 | [1] |
| 5-chloro-13-phenethyl-13,14-dihydro-2H-[1] [2]oxazino[5,6-h]quinoline | E. coli (G-) | 8 - 64 | [1] |
| 5-chloro-13-phenethyl-13,14-dihydro-2H-[1] [2]oxazino[5,6-h]quinoline | P. aeruginosa (G-) | 8 - 64 | [1] |
| Quinoline-hydrazone derivative 43a | Various bacterial strains | 0.62 | [3] |
| 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivative 25d | E. coli | 0.125 | [4] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid 19 | Gram-positive & Gram-negative strains | 4 - 16 | [5] |
| 8-alkoxyquinoline derivative (QD-12) | M. smegmatis & S. aureus | 12.5 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 µM | [6] |

| | | | |
|---|--------------|--------------|-----|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 μ M | [6] |
|---|--------------|--------------|-----|

| | | | |
|---|--|-------------|-----|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 μ M | [6] |
|---|--|-------------|-----|

| | | | |
|---|--|-------------|-----|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 μ M | [6] |
|---|--|-------------|-----|

Note: G+ refers to Gram-positive bacteria, and G- refers to Gram-negative bacteria.

Table 2: Zone of Inhibition of Synthesized Quinolone Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) at 250 μ g/mL | Zone of Inhibition (mm) at 500 μ g/mL | Reference |
|------------|---------------|---|---|-----------|
| Compound C | E. coli | 30 | 33 | [2] |
| Compound B | S. aureus | 42 | 47 | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of quinoline derivatives and the evaluation of their antimicrobial properties.

General Synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/amine Derivatives

This protocol is based on the nucleophilic substitution reaction for the synthesis of various N-substituted 2-chloro-8-methylquinoline derivatives.[7]

Materials:

- 2-chloro-3-(chloromethyl)-8-methylquinoline
- Appropriate aliphatic or aromatic amine (e.g., aniline, butylamine, cyclohexylamine, benzylamine)
- Absolute ethanol
- Triethylamine (TEA)
- Round bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Dissolve 2-chloro-3-(chloromethyl)-8-methylquinoline (1 equivalent) in absolute ethanol in a round bottom flask.
- Add the desired substituted amine (1 equivalent) to the solution.
- Add triethylamine (TEA) (1.2 equivalents) to the reaction mixture to act as a base.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography over silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivative.
- Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.^[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

- Synthesized quinoline derivatives
- Bacterial strains (e.g., *S. aureus*, *E. coli*, *P. aeruginosa*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
- Prepare a bacterial inoculum adjusted to a concentration of 5×10^5 CFU/mL.

- Add the bacterial inoculum to each well containing the diluted compound.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method (for Zone of Inhibition)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[\[2\]](#)

Materials:

- Synthesized quinoline derivatives
- Bacterial strains
- Mueller-Hinton Agar (MHA)
- Petri dishes
- Sterile cork borer
- Micropipette
- Incubator

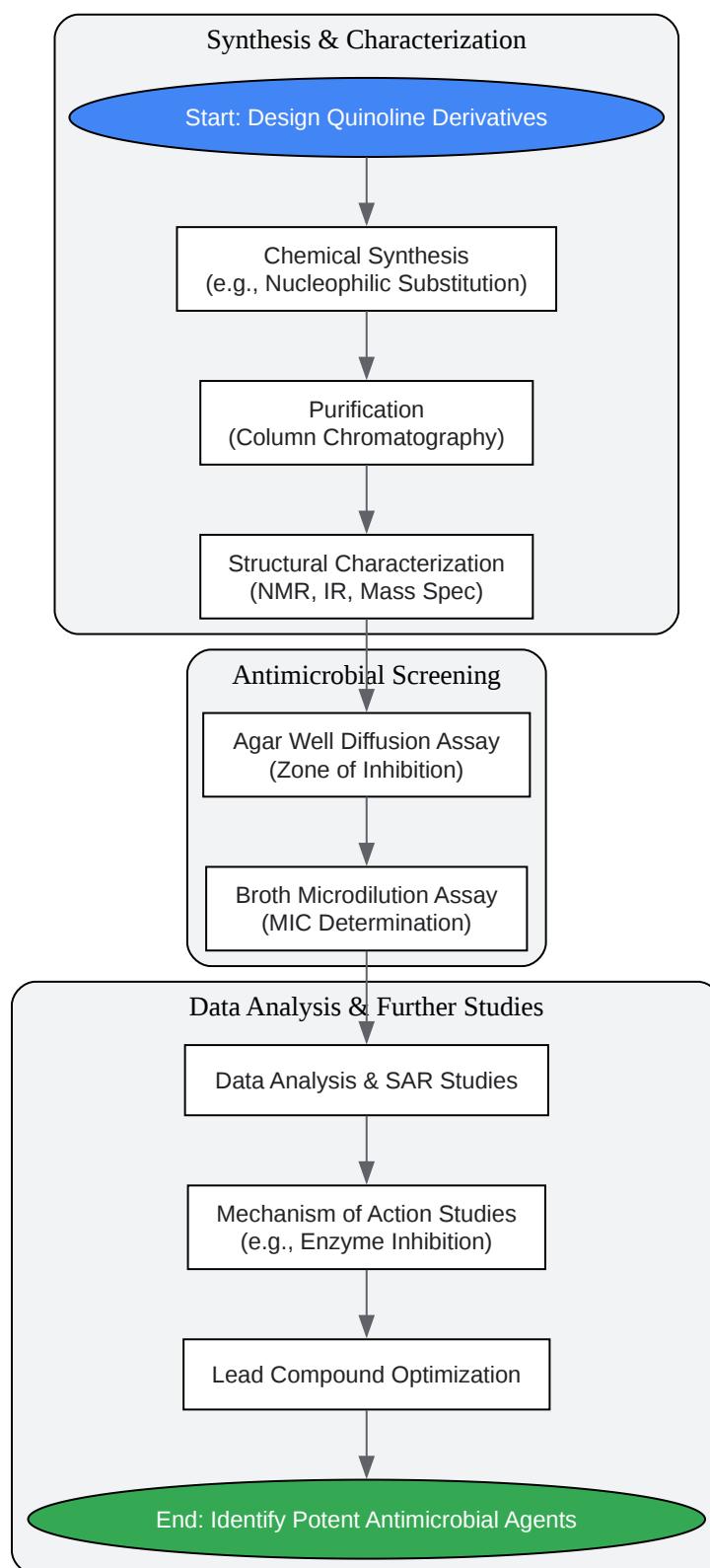
Procedure:

- Prepare MHA plates by pouring the sterile molten agar into Petri dishes and allowing them to solidify.

- Prepare a bacterial lawn by evenly spreading a standardized bacterial suspension over the surface of the MHA plates.
- Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
- Prepare solutions of the synthesized compounds at known concentrations (e.g., 250 µg/mL and 500 µg/mL).[2]
- Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
- Add a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent as a negative control into separate wells.[2]
- Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

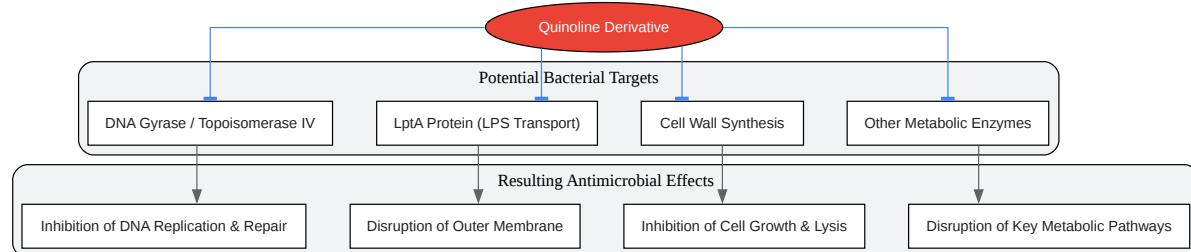
Visualizations

The following diagrams illustrate key workflows and concepts in the study of the antimicrobial activity of quinoline derivatives.



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Caption: General workflow for the development of quinoline-based antimicrobial agents.



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Caption: Potential mechanisms of antimicrobial action for quinoline derivatives.

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